molecular formula C24H21FN4O3 B3404191 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide CAS No. 1207035-32-2

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide

Cat. No.: B3404191
CAS No.: 1207035-32-2
M. Wt: 432.4
InChI Key: HCPNZQLUUXTAIX-UHFFFAOYSA-N
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Description

1-(3-Cyano-6-fluoroquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core substituted with cyano and fluoro groups, a piperidine ring, and a benzodioxin moiety. Its unique structure suggests potential biological activity and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A possible synthetic route may include:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, involving the condensation of aniline derivatives with glycerol and sulfuric acid.

    Introduction of Cyano and Fluoro Groups: The cyano and fluoro groups can be introduced via nucleophilic substitution reactions using appropriate reagents such as cyanogen bromide and fluorinating agents.

    Formation of the Piperidine Ring: The piperidine ring can be constructed through cyclization reactions involving appropriate precursors.

    Attachment of the Benzodioxin Moiety: The benzodioxin moiety can be introduced through etherification reactions using catechol derivatives.

    Final Coupling Reaction: The final step involves coupling the quinoline core with the piperidine and benzodioxin moieties using amide bond formation reactions, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Cyanogen bromide for cyano substitution, fluorinating agents like DAST (diethylaminosulfur trifluoride) for fluorination.

Major Products:

    Oxidation: Oxidized derivatives of the quinoline and piperidine rings.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The cyano and fluoro groups may enhance its binding affinity and specificity, while the piperidine and benzodioxin moieties contribute to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds:

    1-(3-cyanoquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide: Lacks the fluoro group, which may affect its biological activity.

    1-(6-fluoroquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide: Lacks the cyano group, potentially altering its binding properties.

    1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide: Lacks the benzodioxin moiety, which may impact its solubility and stability.

Uniqueness: 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide is unique due to the presence of both cyano and fluoro groups on the quinoline core, combined with the piperidine and benzodioxin moieties. This combination of functional groups and structural features may confer distinct biological and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O3/c25-17-1-3-20-19(11-17)23(16(13-26)14-27-20)29-7-5-15(6-8-29)24(30)28-18-2-4-21-22(12-18)32-10-9-31-21/h1-4,11-12,14-15H,5-10H2,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPNZQLUUXTAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCCO3)C4=C5C=C(C=CC5=NC=C4C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide
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1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide
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1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide
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1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide
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1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide
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1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide

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